molecular formula C11H8N2O3 B14743234 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine CAS No. 836-54-4

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine

Cat. No.: B14743234
CAS No.: 836-54-4
M. Wt: 216.19 g/mol
InChI Key: UOTSAQPFDWQWME-UHFFFAOYSA-N
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Description

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine is a nitro-substituted heterocyclic compound featuring a pyridine core conjugated via an ethenyl linker to a 5-nitrofuran moiety. The nitro group and furan ring introduce strong electron-withdrawing effects, which likely influence electronic characteristics such as acidity, photophysical behavior, and reactivity .

Properties

CAS No.

836-54-4

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-[2-(5-nitrofuran-2-yl)ethenyl]pyridine

InChI

InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(16-11)5-4-9-3-1-2-8-12-9/h1-8H

InChI Key

UOTSAQPFDWQWME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction . The reaction conditions often require refluxing to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-(5-aminofuran-2-yl)ethenyl]pyridine, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .

Scientific Research Applications

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Potential use as an antimicrobial agent, particularly against drug-resistant bacteria.

Mechanism of Action

The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Substituent Effects on Acidity and Basicity

Electron-withdrawing substituents on pyridine derivatives significantly reduce the electron density at the pyridine nitrogen, increasing acidity. For example:

  • 2-[2-(Pyridyl)ethenyl]-1,3,4-oxadiazoles (e.g., 6a–6i ) exhibit pKa values lower than unsubstituted pyridine (pKa ~7) due to conjugation with the electron-deficient oxadiazole ring. Among these, 3-pyridyl derivatives (6d–6f ) show the highest acidity .
  • Vinylpyridine derivatives (e.g., 9 in ) are less acidic than oxadiazole analogs, as they lack additional electron-withdrawing groups.

Hypothesis for 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine: The 5-nitrofuran group, like oxadiazole, is strongly electron-withdrawing.

Table 1: Comparative Acidity of Pyridine Derivatives
Compound Class Substituent Relative Acidity (vs. Pyridine) Evidence Source
2-[2-(3-Pyridyl)ethenyl]-oxadiazole 1,3,4-Oxadiazole + pyridine Most acidic
Vinylpyridine derivatives Simple ethenyl linker Less acidic
2-(m-Nitrostyryl)pyridine m-Nitrophenyl Moderate acidity (inferred)

Photophysical and Spectral Properties

Nitro-substituted ethenylpyridines often exhibit pH-dependent spectral shifts. For instance:

  • QP (2,6-bis[2-(4-nitrophenyl)ethenyl]pyridine): Shows pronounced acidofluorochromism, with absorption and fluorescence spectra shifting under acidic conditions due to protonation of the pyridine nitrogen .

Hypothesis for this compound : The nitrofuran moiety may enhance intramolecular charge transfer (ICT) compared to nitrophenyl derivatives, leading to unique fluorescence or solvatochromic behavior. However, furan’s lower aromaticity compared to benzene might reduce conjugation efficiency.

Q & A

Q. Q1: What synthetic methodologies are recommended for preparing 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine, and how can reaction conditions be optimized?

A1: Synthesis of pyridine derivatives with nitro-substituted furan groups typically involves cross-coupling reactions (e.g., Heck coupling) or condensation reactions under controlled conditions. For example, analogous compounds like Fe(Pyridine)₂[Fe(CN)₅NO] are synthesized via stepwise coordination of pyridine ligands to metal centers under inert atmospheres . Optimization should focus on solvent polarity (e.g., DMF or ethanol), temperature (60–100°C), and catalyst selection (e.g., palladium-based catalysts for coupling). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel or recrystallization .

Q. Q2: What analytical techniques are critical for characterizing the structural and thermal stability of this compound?

A2:

  • Structural characterization: Use FT-IR to confirm functional groups (e.g., C=N stretching in pyridine at ~1600 cm⁻¹) and UV-Vis spectroscopy to study π→π* transitions in the nitrofuran moiety .
  • Thermal stability: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition events. For example, pyridine ligand loss in Fe(Pyridine)₂[Ni(CN)₄] occurs at ~150–200°C, with activation energies calculated via the Vyazovkin isoconversional method .

Q. Q3: How can researchers assess the compound’s stability under varying pH and solvent conditions?

A3: Conduct accelerated stability studies in buffers (pH 1–12) and polar/nonpolar solvents (e.g., water, DMSO, hexane). Monitor degradation via HPLC or NMR over 7–14 days. For related pyridine derivatives, stability in aqueous media is often pH-dependent due to protonation of the pyridine nitrogen, which affects solubility and reactivity .

Advanced Research Questions

Q. Q4: What mechanistic insights exist for spin crossover (SCO) phenomena in analogous pyridine-based coordination polymers, and how might they apply to this compound?

A4: SCO behavior in Fe(Pyridine)₂[Fe(CN)₅NO] involves reversible transitions between high-spin (HS, t42eg2t_{4}^2e_g^2) and low-spin (LS, t62t_{6}^2) states, detected via temperature-dependent SQUID magnetometry and Mössbauer spectroscopy . For this compound, ligand field strength and steric effects from the nitrofuran group may modulate SCO temperatures. Advanced studies should combine magnetic susceptibility measurements with X-ray absorption spectroscopy (XAS) to probe electronic structure changes .

Q. Q5: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?

A5: Density functional theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict redox activity and charge-transfer interactions. For nitrofuran derivatives, the nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity and potential DNA intercalation. Molecular docking studies with proteins (e.g., nitroreductases) can identify binding sites for antimicrobial or anticancer applications .

Q. Q6: What strategies resolve contradictions in experimental data, such as discrepancies in thermal decomposition activation energies?

A6: Contradictions in activation energy (EaE_a) often arise from particle size effects or competing decomposition pathways. For Fe(Pyridine)₂[Ni(CN)₄], EaE_a variations were attributed to gate-opening structural transformations influenced by particle size . To address this:

  • Use microscopy (SEM/TEM) to correlate particle morphology with thermal data.
  • Apply multivariate analysis (e.g., principal component analysis) to decouple overlapping thermal events.
  • Validate models with in situ X-ray diffraction (XRD) during heating .

Q. Q7: How can the compound’s potential as a sensor material be evaluated, particularly for molecular detection?

A7: Sensor functionality relies on reversible structural changes (e.g., gate-opening effects) upon guest molecule adsorption. For FePyTCN, guest-induced SCO transitions enable detection of volatile organic compounds (VOCs) . Test this compound using:

  • Gas sorption experiments (e.g., BET surface area analysis) to assess porosity.
  • In situ Raman spectroscopy to monitor ligand vibrations during guest uptake.
  • Electrochemical impedance spectroscopy (EIS) to detect conductivity changes upon analyte binding .

Methodological Best Practices

Q. Q8: What protocols ensure reproducibility in synthesizing and testing pyridine-nitrofuran hybrids?

A8:

  • Synthesis: Use Schlenk-line techniques for air-sensitive reactions and rigorously dry solvents.
  • Characterization: Cross-validate spectroscopic data with computational simulations (e.g., IR frequencies from DFT).
  • Data reporting: Include full experimental details (e.g., heating rates in TGA, magnetic field strengths in SQUID) to enable replication .

Q. Q9: How should researchers mitigate hazards associated with nitro-containing compounds during handling?

A9: Nitro groups are potentially explosive under friction or heat. Key precautions:

  • Store compounds in flame-resistant cabinets at ≤25°C.
  • Use blast shields and remote handling tools during scale-up.
  • Monitor for nitro group reduction byproducts (e.g., amines) via LC-MS .

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